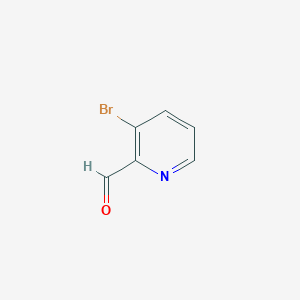

3-Bromo-2-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPXKMVVJNPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585974 | |

| Record name | 3-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405174-97-2 | |

| Record name | 3-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-formylpyridine: Synthesis, Properties, and Applications

For Correspondence:

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-formylpyridine (CAS No. 405174-97-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delineates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, explores its reactivity in key organic transformations, and discusses its applications as a crucial intermediate. Safety, handling, and spectroscopic characterization are also thoroughly addressed to provide a complete operational understanding of this versatile compound.

Introduction and Nomenclature

This compound, also known by its IUPAC name 3-bromopyridine-2-carbaldehyde and common synonyms such as 3-bromopicolinaldehyde, is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring both a reactive aldehyde group and a bromine atom on the pyridine ring, makes it a bifunctional intermediate amenable to a wide array of chemical modifications. The strategic placement of the bromo and formyl substituents allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures. This versatility has established this compound as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]

Key Identifiers:

-

CAS Number: 405174-97-2[1]

-

Molecular Formula: C₆H₄BrNO[2]

-

Molecular Weight: 186.01 g/mol [2]

-

IUPAC Name: 3-bromopyridine-2-carbaldehyde[1]

-

Common Synonyms: this compound, 3-Bromopicolinaldehyde, 3-Bromopyridine-2-carboxaldehyde[2]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting. This compound is typically a pale yellow to yellow crystalline powder.[3]

Physical Properties

The key physicochemical data for this compound are summarized in the table below, providing researchers with essential information for reaction setup and purification.

| Property | Value | Source(s) |

| Physical Form | Solid, Pale yellow to yellow crystalline powder | [3] |

| Melting Point | 61-67 °C | [4] |

| Boiling Point | 222.989 °C at 760 mmHg | [4] |

| Density | 1.683 g/cm³ | [4] |

| Flash Point | 88.661 °C | [4] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. It is classified with a "Warning" signal word.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Synthesis of this compound

The reliable synthesis of this compound is critical for its application. A common and effective laboratory-scale preparation involves the oxidation of the corresponding methylpyridine precursor, 3-bromo-2-methylpyridine. The causality behind this choice is the commercial availability of the starting material and the relative simplicity of the oxidation step. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of benzylic or allylic methyl groups to aldehydes.

Detailed Experimental Protocol: Oxidation of 3-Bromo-2-methylpyridine

This protocol is adapted from established procedures for the oxidation of methylpyridines.[8]

Materials:

-

3-Bromo-2-methylpyridine (1.0 eq)

-

Selenium dioxide (SeO₂) (4.0 eq)

-

1,4-Dioxane (anhydrous)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-methylpyridine (e.g., 1.5 mmol, 258 mg).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (e.g., 5 mL). To this solution, add selenium dioxide (e.g., 6.0 mmol, 666 mg) under constant stirring.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 48 hours. The extended reaction time is necessary to drive the oxidation to completion.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will have formed.

-

Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.

-

Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a light yellow solid (Typical yield: ~63%).[8]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aldehyde is a classic electrophile for nucleophilic additions and condensation reactions, while the bromo-substituent is ideal for transition-metal-catalyzed cross-coupling reactions.

Grignard Addition to the Aldehyde

The aldehyde group readily reacts with organometallic reagents such as Grignard reagents to form secondary alcohols. This is a fundamental C-C bond-forming reaction.[9] The choice of THF as a solvent is often crucial when forming Grignard reagents from bromo-pyridines.[10]

Representative Reaction:

-

Reactants: this compound, Phenylmagnesium bromide (PhMgBr)

-

Product: (3-Bromopyridin-2-yl)(phenyl)methanol

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup protonates the resulting alkoxide to yield the alcohol.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, extending the carbon chain and introducing a double bond.[11]

Representative Reaction:

-

Reactants: this compound, Methyltriphenylphosphonium bromide / strong base (to form the ylide Ph₃P=CH₂)

-

Product: 3-Bromo-2-vinylpyridine

-

Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which collapses to an oxaphosphetane. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.

Suzuki Cross-Coupling

The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C(sp²)-C(sp²) bonds.[12]

Representative Reaction:

-

Reactants: this compound, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)

-

Product: 2-Formyl-3-phenylpyridine

-

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following is an interpretive guide to the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three protons on the pyridine ring and the one aldehyde proton.

-

Aldehyde Proton (CHO): Expected to be the most downfield signal, typically a singlet in the range of δ 9.9-10.4 ppm , due to the strong deshielding effect of the carbonyl group.

-

Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm ). The proton at C5 will likely appear as a doublet of doublets, coupled to both H4 and H6. The protons at C4 and C6 will also be doublets of doublets. Their exact chemical shifts are influenced by the electronic effects of the bromo and formyl substituents. For example, in 3-bromo-2-methylpyridine, the ring protons appear between δ 6.98 and 8.44 ppm.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of δ 190-195 ppm .

-

Pyridine Carbons: Five signals are expected in the aromatic region. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic and anisotropic effects. The carbon attached to the aldehyde (C2) will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ . This is characteristic of an aromatic aldehyde.[14]

-

C-H Stretch (Aldehyde): One or two weaker bands are expected around 2830-2720 cm⁻¹ . The presence of these bands is a strong indicator of an aldehyde.[14]

-

Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 185 and 187 with an approximate 1:1 intensity ratio. This isotopic pattern is the definitive signature of a molecule containing one bromine atom.

-

Key Fragments: A significant fragment is expected from the loss of a hydrogen radical (M-1) at m/z 184/186 . Another common fragmentation for aldehydes is the loss of the formyl radical (-CHO), leading to a peak at m/z 156/158 .[7]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and other functional organic molecules. This guide provides the essential technical information, including a robust synthesis protocol and an interpretive analysis of its reactivity and spectroscopic properties, to enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- Tomsho, J. W., et al. (2007).

-

PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

- Kumar, A., & Akanksha. (2007).

- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Available at: [Link]

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

-

LookChem. (n.d.). Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde. Available at: [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

- University of California. (n.d.).

- Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.

-

PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

- ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- BenchChem. (2025).

-

PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Chemistry LibreTexts. (2023).

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to 3-Bromo-2-formylpyridine

Abstract: 3-Bromo-2-formylpyridine, systematically named 3-bromopyridine-2-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring an electron-withdrawing aldehyde and a versatile bromine handle in an ortho-relationship on a pyridine scaffold, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly as an intermediate in the development of pharmaceuticals and fine chemicals.[1] The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable reagent.

Core Chemical Identity and Properties

The utility of any chemical reagent begins with a precise understanding of its fundamental characteristics. This section delineates the identity and physical properties of this compound.

Nomenclature and Chemical Identifiers

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The compound is known by several synonyms, with 3-bromopyridine-2-carbaldehyde being its official IUPAC name.[2]

| Identifier | Value | Source |

| IUPAC Name | 3-bromopyridine-2-carbaldehyde | PubChem[2] |

| Common Name | This compound | Sigma-Aldrich |

| Synonyms | 3-bromopicolinaldehyde, 3-Bromo-2-pyridinecarboxaldehyde | ChemicalBook[3], LookChem[1] |

| CAS Number | 405174-97-2 | PubChem[2], LookChem[1] |

| Molecular Formula | C₆H₄BrNO | PubChem[2], LookChem[1] |

| Molecular Weight | 186.01 g/mol | PubChem[2], LookChem[1] |

| InChI Key | DCOPXKMVVJNPSW-UHFFFAOYSA-N | ChemicalBook[3], Sigma-Aldrich |

| SMILES | O=Cc1ncccc1Br | ChemicalBook[3] |

Chemical Structure

The spatial arrangement of the bromo and formyl groups dictates the molecule's reactivity. The electrophilic carbon of the aldehyde is positioned for intramolecular interactions and provides a site for nucleophilic attack, while the bromine atom at the C3 position is amenable to various cross-coupling reactions.

Physicochemical Properties

These properties are essential for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Notes |

| Appearance | Pale yellow to yellow crystalline powder/solid | [1][3] |

| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 88.661 °C | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is crucial for its accessibility as a research and development chemical. The most cited method involves the selective oxidation of the corresponding methylpyridine.

Synthetic Workflow Overview

The conversion of a methyl group to an aldehyde on a pyridine ring can be challenging due to the ring's electron-deficient nature. Selenium dioxide (SeO₂) is a preferred reagent for this specific transformation as it is effective for the oxidation of activated methyl groups, such as those adjacent to a π-system. The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.

Detailed Experimental Protocol

This protocol is adapted from established procedures and includes self-validating checkpoints for ensuring reaction integrity.[3]

Objective: To synthesize this compound via the oxidation of 3-bromo-2-methylpyridine.

Materials:

-

3-bromo-2-methylpyridine (1.0 eq)

-

Selenium dioxide (SeO₂) (4.0 eq)

-

Dioxane (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-methylpyridine (e.g., 1.5 mmol, 258 mg).[3]

-

Reagent Addition: Dissolve the starting material in dioxane (5 mL). Add selenium dioxide (6.0 mmol, 666 mg) to the solution under stirring.[3]

-

Causality: Dioxane is used as a relatively high-boiling, inert solvent suitable for SeO₂ oxidations. A significant excess of SeO₂ is used to drive the reaction to completion.

-

-

Heating: Heat the reaction mixture to reflux and maintain for 48 hours.[3]

-

Reaction Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.

-

Workup: Upon completion, allow the mixture to cool to room temperature. The crude mixture will contain the product and insoluble selenium byproducts.

-

Isolation: Filter the cooled mixture to remove the solid residue. The filtrate contains the desired product.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the final product.[3]

Expected Outcome:

-

Product: A light yellow solid.

-

Yield: Approximately 63%.[3]

-

Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate. The aldehyde can undergo a wide range of classical transformations, while the bromide is a handle for modern cross-coupling chemistry.

This strategic placement of reactive groups allows for sequential or one-pot multi-component reactions, enabling the rapid construction of complex molecular architectures. This is particularly valuable in drug discovery, where pyridine rings are common scaffolds and the ability to diversify at multiple positions is paramount for structure-activity relationship (SAR) studies. The compound serves as a key intermediate for a variety of pyridine derivatives used in pharmaceuticals and agrochemicals.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Identification

| Hazard Information | Classification & Statement |

| Pictogram | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][7] For long-term stability, refrigeration at 2-8°C is recommended.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and established synthetic route make it a highly reliable and valuable building block. For scientists in drug development and materials science, mastering the use of this reagent opens doors to novel molecular designs and accelerates the discovery process. Its continued application in the synthesis of complex pyridine derivatives underscores its importance in the landscape of modern organic chemistry.

References

-

3-Bromo-2-pyridinecarboxaldehyde - LookChem. LookChem. [Link]

-

3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem. National Center for Biotechnology Information. [Link]

-

CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. Pharmaffiliates. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]

- 4. 405174-97-2|this compound|BLD Pharm [bldpharm.com]

- 5. 405174-97-2 Cas No. | 3-Bromopyridine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Spectroscopic Guide to 3-Bromo-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-formylpyridine, with the chemical formula C₆H₄BrNO, is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive aldehyde group and the bromine-substituted pyridine ring, which allow for a diverse range of chemical transformations. Accurate and comprehensive characterization of this compound is paramount for ensuring the purity, identity, and quality of downstream products. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside practical, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The pyridine ring constitutes an aromatic system, while the aldehyde and bromo substituents introduce specific electronic effects that are observable in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton. The electron-withdrawing nature of the aldehyde group and the nitrogen atom, along with the inductive effect of the bromine atom, will cause the pyridine protons to resonate at relatively downfield chemical shifts.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~8.7 | dd | 1H | H-6 |

| ~8.1 | dd | 1H | H-4 |

| ~7.5 | dd | 1H | H-5 |

Causality Behind Predicted Shifts:

-

The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift.

-

H-6 is adjacent to the electronegative nitrogen atom, resulting in a significant downfield shift.

-

H-4 is also influenced by the nitrogen and the bromine atom, leading to a downfield shift.

-

H-5 is expected to be the most upfield of the aromatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~153 | C-2 |

| ~151 | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~122 | C-3 |

Expert Insights: The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field. The carbon atom bearing the bromine (C-3) is expected to be shielded relative to the other pyridine carbons due to the "heavy atom effect" of bromine.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4][5][6]

-

The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1700-1720 | Strong | C=O stretch (aldehyde) |

| ~1550-1600 | Medium-Strong | C=C and C=N ring stretching |

| ~1100-1200 | Medium | C-C stretch |

| ~600-700 | Strong | C-Br stretch |

Authoritative Grounding: The strong absorption band in the region of 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde. The presence of aromatic C-H stretching above 3000 cm⁻¹ and the C=C/C=N ring stretching vibrations confirm the pyridine ring.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[7]

-

Background Spectrum:

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Predicted Fragment | Significance |

| 185/187 | [C₆H₄BrNO]⁺ | Molecular ion peak (M⁺) with isotopic pattern for Br |

| 184/186 | [M-H]⁺ | Loss of a hydrogen atom |

| 156/158 | [M-CHO]⁺ | Loss of the formyl group |

| 106 | [M-Br]⁺ | Loss of a bromine atom |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Trustworthiness of the Protocol: The presence of two peaks of nearly equal intensity separated by two mass units (e.g., 185 and 187) is a characteristic isotopic signature for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides a self-validating system for confirming the presence of bromine.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

The sample can be introduced directly via a solids probe or, more commonly, via a gas chromatograph (GC-MS) for separation prior to analysis.[1]

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.[10]

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | Aldehyde proton (~10.1 ppm), three aromatic protons (~7.5-8.7 ppm). |

| ¹³C NMR | Carbonyl carbon (~190 ppm), five aromatic carbons (~122-153 ppm). |

| IR | Strong C=O stretch (~1700-1720 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). |

| MS (EI) | Molecular ion peak at m/z 185/187, characteristic loss of CHO and Br. |

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established scientific principles. The detailed protocols for NMR, IR, and MS analysis offer a framework for obtaining high-quality, reproducible data. While the spectral data presented here are based on predictions and analysis of similar structures, they provide a robust starting point for the characterization and quality control of this important chemical compound in a research and development setting. Experimental verification of these data is strongly recommended for definitive structural confirmation.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

- JEOL. (n.d.). NMR Sample Preparation. Retrieved from [a relevant, stable URL from a trusted source like an instrument manufacturer or university facility]

- University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [a relevant, stable URL from the university's chemistry department or NMR facility]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Western University. (2013). NMR Sample Preparation. Retrieved from [a relevant, stable URL from the university's chemistry department or NMR facility]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [a relevant, stable URL from the university's chemical engineering department]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

- Wiley-VCH. (2007). Supporting Information.

- Thermo Fisher Scientific. (n.d.). FTIR Educational Experiment Package Volume 1.

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Sim, N., & Kumar, P. (2024). Mass Spectrometer. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound (BSC). Retrieved from [Link]

Sources

- 1. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 3-Bromo-2-formylpyridine for Researchers and Drug Development Professionals

Introduction

3-Bromo-2-formylpyridine, also known as 3-bromo-2-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a bromine atom and a formyl group on the pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents and crop protection solutions.

This technical guide provides a focused examination of the key physical properties of this compound: its melting point and solubility. A thorough understanding of these characteristics is fundamental for its effective handling, reaction optimization, and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only available data but also robust methodologies for in-house determination of these critical parameters.

Core Physical Properties of this compound

The physical state of this compound at ambient temperature is consistently reported as a solid, often described as a crystalline solid with a color ranging from faint orange to pale yellow.[1] While a definitive, experimentally determined melting point is not widely published in readily accessible literature, a compilation of available and predicted data is presented below.

| Property | Value/Description | Source Type |

| Physical Form | Crystalline Solid | Commercial Supplier Data[1] |

| Color | Faint orange | Commercial Supplier Data[1] |

| Melting Point | Not available | - |

| Boiling Point | 223.0 ± 20.0 °C (Predicted) | Computational Prediction[1] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | Computational Prediction[1] |

| Solubility | Not available | - |

It is imperative for researchers to note the absence of a publicly available, experimentally verified melting point and comprehensive solubility profile. The subsequent sections of this guide provide detailed protocols to enable the determination of these properties in a laboratory setting.

Experimental Determination of Physical Properties

Given the limited published data, the ability to experimentally determine the melting point and solubility of this compound is a critical skill for any researcher utilizing this compound. The following protocols are based on standard, well-established organic chemistry laboratory techniques.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.[2]

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.

-

Compact the sample into the bottom of the tube by dropping the tube through a long, narrow glass tube onto a hard surface. The final packed sample height should be approximately 2-3 mm.[3]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[4]

-

If the approximate melting point is unknown, perform a rapid initial heating to obtain a rough estimate.[4]

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is approximately 20°C below the expected melting point, reduce the heating rate to about 1-2°C per minute.[4]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

-

It is best practice to perform at least two careful determinations to ensure consistency.

-

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for reaction setup, workup, and purification (e.g., recrystallization). A systematic approach using a range of solvents with differing polarities and pH is recommended.

Protocol for Qualitative Solubility Testing:

-

General Procedure:

-

In a small test tube, place approximately 10-20 mg of this compound.

-

Add the chosen solvent dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of 1 mL.

-

Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

-

Solvent Selection and Rationale:

-

Water (H₂O): To determine solubility in a polar, protic solvent. Test the resulting solution with litmus or pH paper to assess if the compound is acidic or basic.[5]

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): Solubility in these basic solutions suggests the presence of an acidic functional group. The aldehyde group on this compound is not typically acidic enough to react with these bases.

-

5% Hydrochloric Acid (HCl): Solubility in dilute acid is indicative of a basic functional group, such as an amine. The pyridine nitrogen in this compound is basic and is expected to be protonated by HCl, forming a water-soluble salt.[6]

-

Common Organic Solvents: Assess solubility in a range of common laboratory solvents to guide reaction and purification solvent choices. Suggested solvents include:

-

Methanol (CH₃OH)

-

Ethanol (C₂H₅OH)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Acetone ((CH₃)₂CO)

-

Toluene (C₇H₈)

-

Hexanes

-

-

Caption: Logical Flow for Qualitative Solubility Analysis.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While comprehensive physical property data in the public domain is limited, this guide provides the available information and, more importantly, equips the practicing scientist with reliable, standard protocols to determine the melting point and solubility characteristics of this key intermediate. Adherence to these experimental methodologies will ensure accurate and reproducible data, facilitating the successful application of this compound in research and development endeavors.

References

-

LookChem. Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde. [Link]

-

PubChem. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

CSUB. Lab 14: Qualitative Organic Analysis. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown. DETERMINATION OF MELTING POINTS. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Unacademy. Determination of Melting Point. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

The Pivotal Intermediate: A Technical Guide to 3-Bromo-2-formylpyridine for Advanced Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromo-2-formylpyridine (also known as 3-bromo-2-pyridinecarboxaldehyde), a critical heterocyclic building block in modern organic synthesis and medicinal chemistry. This document explores the historical context of its synthesis, detailed and field-proven synthetic methodologies, its unique chemical reactivity, and its significant applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₆H₄BrNO, is a substituted pyridine carrying a bromine atom at the 3-position and a formyl (aldehyde) group at the 2-position.[1] This unique arrangement of functional groups on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the pyridine ring, compounded by the aldehyde and bromine substituents, activates the molecule for a variety of chemical transformations.

Its significance lies in its ability to serve as a precursor for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.[2] The aldehyde functionality provides a handle for chain elongation and the formation of various heterocyclic systems, while the bromine atom is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse substituents. This guide will delve into the critical aspects of this molecule, providing both a historical perspective and practical, actionable insights for its use in the laboratory.

Historical Perspective and Evolution of Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines. Early methods for the synthesis of bromopyridines often involved direct bromination of pyridine, which could lead to a mixture of products.[3] Over time, more regioselective methods were developed, laying the groundwork for the synthesis of specifically substituted pyridines like the title compound.

A significant advancement in the preparation of 2-formylpyridines came from the oxidation of the corresponding 2-methylpyridines. This approach remains a cornerstone for the synthesis of this compound.

Synthetic Methodologies: From Precursor to Product

The most reliable and widely cited method for the synthesis of this compound is the oxidation of 3-bromo-2-methylpyridine.[4] This precursor itself is a commercially available starting material, or it can be synthesized through various methods, including the bromination of 2-methylpyridine (2-picoline).[5]

Synthesis of the Precursor: 3-Bromo-2-methylpyridine

A common laboratory-scale preparation involves the electrophilic bromination of 2-methylpyridine.

Experimental Protocol:

-

To a reaction vessel containing aluminum chloride, add 2-methylpyridine dropwise with stirring at 100°C.

-

Following the addition, slowly add bromine dropwise to the reaction mixture over a period of one hour, maintaining the temperature at 100°C.

-

Continue stirring for an additional 30 minutes after the bromine addition is complete.

-

After cooling, quench the reaction by pouring the mixture into ice water.

-

Acidify the solution with concentrated hydrochloric acid and wash with ethyl acetate.

-

Basify the aqueous layer with an 8M sodium hydroxide solution.

-

Extract the product with diethyl ether, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield 3-bromo-2-methylpyridine as a colorless oil.[5]

Oxidation to this compound

The key transformation to the target molecule involves the oxidation of the methyl group of 3-bromo-2-methylpyridine. Selenium dioxide (SeO₂) is a highly effective reagent for this purpose.[4]

Experimental Protocol:

-

Dissolve 3-bromo-2-methylpyridine (1.0 equivalent) in dioxane in a round-bottom flask equipped with a reflux condenser.

-

Add selenium dioxide (4.0 equivalents) to the solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove solid byproducts.

-

Purify the filtrate by column chromatography on silica gel to obtain this compound as a light yellow solid.[4]

Causality Behind Experimental Choices:

-

Dioxane as Solvent: Dioxane is a suitable solvent due to its relatively high boiling point, which is necessary for the reflux conditions, and its ability to dissolve both the organic substrate and the inorganic oxidant.

-

Stoichiometry of Selenium Dioxide: A significant excess of selenium dioxide is used to ensure the complete oxidation of the methyl group and to drive the reaction to completion.

-

Reflux Conditions: The elevated temperature is required to overcome the activation energy of the C-H bond oxidation.

-

Column Chromatography: This purification technique is essential to separate the desired aldehyde from any unreacted starting material, over-oxidized products (e.g., the corresponding carboxylic acid), and selenium-containing byproducts.

Visualization of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | |

| Appearance | Solid | |

| CAS Number | 405174-97-2 | [1] |

| Storage Temperature | Refrigerator |

Spectroscopic Data:

While specific spectra are best obtained on the actual sample being used, typical spectroscopic data for this compound and its precursors are available in the literature and chemical databases.

-

¹H NMR: The proton NMR spectrum of 3-bromo-2-methylpyridine will show characteristic signals for the methyl protons and the aromatic protons on the pyridine ring.[5] For this compound, the aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the aldehyde, as well as the carbons of the pyridine ring, with their chemical shifts influenced by the bromine and aldehyde substituents.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the bromine atom.

Reactions of the Aldehyde Group

The formyl group at the 2-position is a versatile handle for a wide range of chemical transformations:

-

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a powerful method for the formation of alkenes, allowing for carbon chain extension.[6]

-

Reductive Amination: Condensation with primary or secondary amines followed by reduction of the resulting imine leads to the formation of substituted 2-(aminomethyl)pyridines.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions to form heterocyclic systems.

Reactions of the Bromine Atom

The bromine atom at the 3-position is well-suited for modern cross-coupling reactions:

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or vinyl substituents.[7]

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst also forms C-C bonds.[7]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 3-aminopyridine derivatives.[7]

-

Nucleophilic Aromatic Substitution: The bromine can be displaced by strong nucleophiles under certain conditions.[8]

Visualization of Key Reaction Pathways:

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its ability to participate in a diverse range of chemical reactions makes it a key intermediate in the development of new therapeutic agents, particularly in the area of kinase inhibitors.[9][10]

The pyridine scaffold is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the construction of complex heterocyclic systems that can interact with biological targets with high affinity and selectivity. For instance, the anilinopyrimidine core, which is found in numerous kinase inhibitors, can be synthesized using intermediates derived from functionalized pyridines.[11]

While specific, publicly disclosed drug synthesis pathways that explicitly start from this compound can be proprietary, its utility is evident from the numerous patents and research articles that describe the synthesis of novel bioactive compounds using this or structurally similar intermediates. Its application spans across various therapeutic areas, including oncology, inflammation, and infectious diseases.[12]

Conclusion

This compound has established itself as a pivotal intermediate in the field of organic and medicinal chemistry. Its well-defined synthesis from readily available precursors and the orthogonal reactivity of its aldehyde and bromo functionalities provide chemists with a powerful tool for the construction of complex molecules. As the demand for novel and more effective therapeutics continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery is undeniable. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, serving as a valuable resource for scientists working at the forefront of chemical research.

References

-

3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]

-

Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]

-

3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. (n.d.). Retrieved January 6, 2026, from [Link]

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. (2025). Retrieved January 6, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (2021). Retrieved January 6, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Reaction when 3 bromo pyridine is heated with NaNH2 - Filo. (2025). Retrieved January 6, 2026, from [Link]

-

3-Bromo-2-Pyridinecarboxylic Acid: A Cornerstone in Fine Chemical Production. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pyridine, 3-bromo- - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved January 6, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (2021). Retrieved January 6, 2026, from [Link]

-

3-pyridine carboxaldehyde, 500-22-1 - The Good Scents Company. (n.d.). Retrieved January 6, 2026, from [Link]

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).

-

Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

CAS 405174-97-2 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 4. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Reaction when 3 bromo pyridine is heated with NaNH2 | Filo [askfilo.com]

- 9. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation for the Synthesis of 3-Bromo-2-formylpyridine

Executive Summary

This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction for the synthesis of 3-bromo-2-formylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful formylation technique for the regioselective functionalization of pyridine scaffolds.

Introduction: The Strategic Importance of this compound

Substituted pyridine carbaldehydes are cornerstone intermediates in the synthesis of complex pharmaceutical agents. Among them, this compound serves as a particularly versatile precursor. The aldehyde functionality is a synthetic handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.

The Vilsmeier-Haack reaction stands out as an efficient and scalable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][2] It utilizes a mild electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[1][3] This guide will elucidate the application of this classic reaction to the challenging, electron-deficient 3-bromopyridine substrate.

Reaction Mechanism and Regioselectivity

A fundamental understanding of the reaction mechanism is critical to appreciating the experimental parameters and predicting the reaction's outcome. The process can be dissected into three primary stages.

The reaction is initiated by the activation of DMF with phosphoryl chloride. The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[2][4][5] This reagent is the key formylating agent in the reaction.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than benzene. However, the Vilsmeier reagent is a potent enough electrophile to react with many heteroaromatic systems.[6] The regioselectivity of the formylation on 3-bromopyridine is a crucial consideration.

The bromine atom at the C3 position is a deactivating but ortho, para-directing group. It directs the incoming electrophile to the C2, C4, and C6 positions. The pyridine nitrogen strongly deactivates the adjacent C2 and C6 positions. The electrophilic attack occurs preferentially at the C2 position. This outcome is rationalized by the ability of the C3-bromo substituent to stabilize the positive charge in the sigma complex intermediate through resonance, which outweighs the deactivating inductive effect of the nearby nitrogen atom for this specific transformation.

The substitution proceeds via the attack of the pyridine π-system on the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate (sigma complex). Aromaticity is then restored by the loss of a proton, typically facilitated by a weak base in the mixture, to yield an iminium salt intermediate.[7]

The final step occurs during the aqueous work-up. The iminium salt intermediate is readily hydrolyzed by water.[4][7] This process involves the addition of water to the iminium carbon, followed by elimination of dimethylamine and a proton to yield the final product, this compound.

The overall mechanistic workflow is visualized below.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.41 | 8.0 | 30 mL |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 0.155 | 3.0 | 14.2 mL |

| 3-Bromopyridine | 626-55-1 | 158.00 | 0.051 | 1.0 | 8.1 g |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 100 mL |

| Saturated NaHCO₃ solution | - | - | - | - | As needed |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | - | As needed |

-

Vilsmeier Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (30 mL). Cool the flask to 0 °C in an ice-water bath.

-

Causality Insight: This initial cooling is crucial as the reaction between DMF and POCl₃ is highly exothermic. Slow addition at low temperatures prevents uncontrolled temperature spikes and potential side reactions.

-

-

Slow Addition of POCl₃: Add phosphoryl chloride (14.2 mL, 0.155 mol) dropwise to the stirred DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: Anhydrous conditions are paramount. The Vilsmeier reagent is highly reactive towards water, and its hydrolysis would quench the reagent and reduce the yield.

-

-

Reagent Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.

-

Addition of Substrate: Cool the reaction mixture back down to 0 °C. Add 3-bromopyridine (8.1 g, 0.051 mol) dropwise over 15 minutes.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

-

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Safety Precaution: This step must be performed in a well-ventilated fume hood. The quenching is highly exothermic and releases HCl gas.

-

-

Neutralization: Allow the ice to melt completely. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH is approximately 7-8. A precipitate of the product should form.

-

Causality Insight: Neutralization is necessary to deprotonate the product and make it soluble in the organic extraction solvent. The use of a bicarbonate solution controls the effervescence from acid neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Data Presentation and Characterization

The described protocol typically yields the desired product with the following characteristics.

| Parameter | Value |

| Typical Yield | 55-70% |

| Physical Form | Solid |

| Purity (Typical) | >97% |

| Storage Temperature | Refrigerator |

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 8.7 (dd, 1H), 8.1 (dd, 1H), 7.4 (dd, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 190.1, 153.5, 141.2, 128.0, 126.5, 122.8.

-

IR (KBr, cm⁻¹): ~1700 (C=O stretch of aldehyde).

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of this compound from 3-bromopyridine. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, allows for the rational design of the experimental procedure. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can achieve good yields of this highly valuable synthetic intermediate, paving the way for the efficient construction of novel molecular entities in drug discovery and materials science.

References

-

Xiang, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

-

ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

ResearchGate. (2020). Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from: [Link]

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Science and Research (IJSR).

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from: [Link]

-

National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from: [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from: [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from: [Link]

-

ACS Publications. (2011). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Retrieved from: [Link]

-

Taylor & Francis Online. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from: [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from: [Link]

-

ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from: [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from: [Link]

-

ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Retrieved from: [Link]

-

Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from: [Link]

-

ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from: [Link]

-

PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-2-formylpyridine Derivatives

Abstract

The synthesis of 3-aryl-2-formylpyridine scaffolds is a critical endeavor in medicinal chemistry and drug development, as these structures are key components in a variety of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging the crucial carbon-carbon bond between 3-bromo-2-formylpyridine and a diverse array of aryl and heteroaryl boronic acids or their derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of this specific transformation. We will delve into the mechanistic underpinnings, explore the critical parameters for reaction optimization, address the unique challenges posed by the ortho-formyl group, and provide detailed, field-proven experimental protocols.

Introduction: The Strategic Importance of 3-Aryl-2-formylpyridines

Substituted pyridines are ubiquitous in pharmaceuticals and functional materials. The 3-aryl-2-formylpyridine motif, in particular, serves as a versatile intermediate. The formyl group can be readily transformed into a wide range of other functionalities, such as amines, alcohols, and carboxylic acids, or can participate in cyclization reactions to build more complex heterocyclic systems. The Suzuki-Miyaura coupling offers a direct and efficient route to these valuable building blocks, demonstrating high functional group tolerance and generally mild reaction conditions.[1]

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for our specific substrate, this compound. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-deficient nature of the pyridine ring in our substrate generally facilitates this step.

2.2. Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (the aryl group from the boronic acid) is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.